Antiproliferative Activity: Cell Line-Dependent Potency and In-Class Comparison
(+)-Hannokinol exhibits differential antiproliferative potency across human cancer cell lines, with the strongest activity observed against A549 lung adenocarcinoma cells. The compound demonstrates a rank order of potency (lowest to highest IC50) of A549 < HepG-2 < Hela < SMMC-7721 [1]. This cell line-specific profile provides a differentiated basis for selecting (+)-hannokinol over other diarylheptanoids when targeting particular cancer types. In contrast, in vivo studies on the structurally related meso-hannokinol (HA) have demonstrated efficacy in breast cancer bone metastasis models via the ROS/JNK/ZEB1 axis [2].
| Evidence Dimension | Antiproliferative IC50 (µg/mL) |
|---|---|
| Target Compound Data | A549: 105.61 µg/mL; HepG-2: 117.44 µg/mL; Hela: 143.19 µg/mL; SMMC-7721: 150.55 µg/mL |
| Comparator Or Baseline | meso-Hannokinol: Demonstrated in vivo efficacy in breast cancer bone metastasis (no IC50 data available for direct comparison) |
| Quantified Difference | Cell-line specific IC50 range of 105.61–150.55 µg/mL (approx. 333–476 µM) |
| Conditions | 0–160 µg/mL concentration range; cell viability assay; 4 human cancer cell lines |
Why This Matters
The defined potency range and cell line selectivity profile enable informed compound selection when designing antiproliferative screens, ensuring appropriate dose-response parameters and target cell line matching.
- [1] Zhang TT, Lu CL, Jiang JG. Antioxidant and anti-tumour evaluation of compounds identified from fruit of Amomum tsaoko Crevost et Lemaire. Journal of Functional Foods. 2015; 18:423-431. View Source
- [2] Meso-Hannokinol inhibits breast cancer bone metastasis via the ROS/JNK/ZEB1 axis. 2025. View Source
